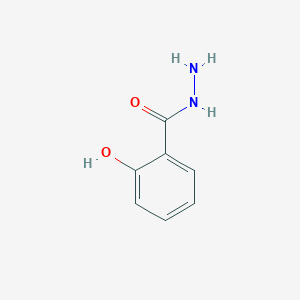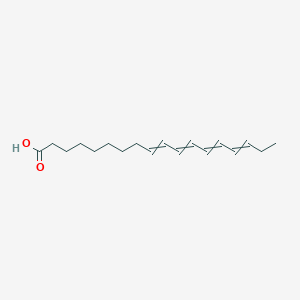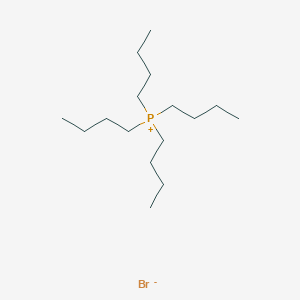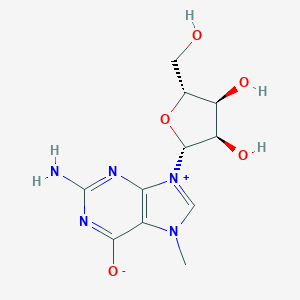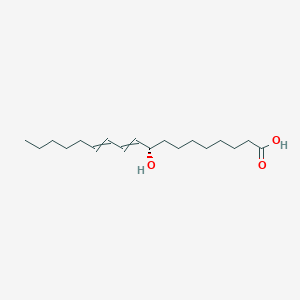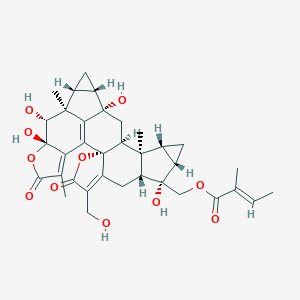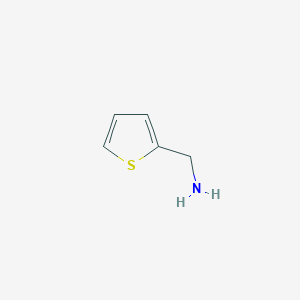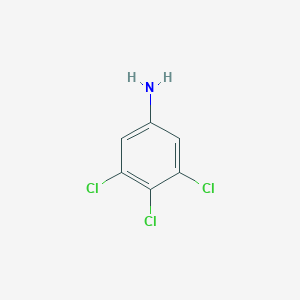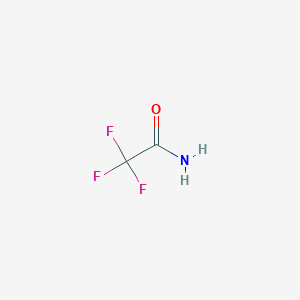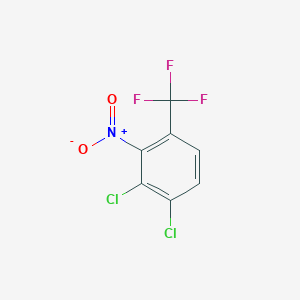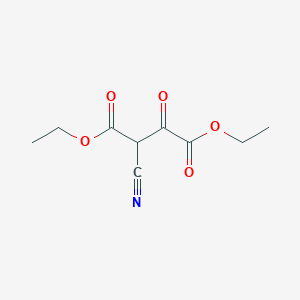
2-シアノ-3-オキソコハク酸ジエチル
概要
説明
Diethyl 2-cyano-3-oxosuccinate is a simple diester compound first reported in 1901 . It is characterized by its unique structure, which includes a cyano group and an oxo group attached to a succinate backbone. This compound has been studied for its potential in synthesizing various heterocycles, making it a valuable intermediate in organic chemistry .
科学的研究の応用
Diethyl 2-cyano-3-oxosuccinate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
Mode of Action
It’s known that in solution, all methods showed a keto–enol equilibrium strongly shifted to the enol form . This equilibrium may play a role in its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by Diethyl 2-Cyano-3-oxosuccinate are currently unknown. It’s worth noting that the compound has been used in the synthesis of heterocycles , which are key components of many bioactive compounds.
Result of Action
The compound’s keto-enol equilibrium in solution suggests that it may have the potential to interact with various biological targets.
Action Environment
The action of Diethyl 2-Cyano-3-oxosuccinate may be influenced by various environmental factors. For instance, the keto-enol equilibrium of the compound is likely to be affected by the pH of the environment . .
準備方法
Diethyl 2-cyano-3-oxosuccinate can be synthesized via the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . The reaction proceeds as follows:
Reactants: Ethyl cyanacetate and diethyl oxalate.
Catalyst: Sodium ethanolate.
Solvent: Ethanol.
Conditions: Room temperature.
The product is then recrystallized from boiling ethanol to obtain colorless needles .
化学反応の分析
Diethyl 2-cyano-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Diethyl 2-cyano-3-oxosuccinate can be compared with other similar compounds such as:
Diethyl oxalate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl cyanacetate: Contains only one ester group, limiting its ability to form certain heterocycles.
Diethyl malonate: Similar structure but lacks the cyano group, affecting its reactivity and applications.
Diethyl 2-cyano-3-oxosuccinate stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in organic synthesis .
特性
IUPAC Name |
diethyl 2-cyano-3-oxobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-3-14-8(12)6(5-10)7(11)9(13)15-4-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSVKFGREWPODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303213 | |
| Record name | diethyl 2-cyano-3-oxosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134541-15-4 | |
| Record name | diethyl 2-cyano-3-oxosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most significant structural characteristic of Diethyl 2-cyano-3-oxosuccinate in solution?
A1: Spectroscopic analyses, including UV, IR, 1H, and 13C NMR, reveal that Diethyl 2-cyano-3-oxosuccinate exists predominantly in its enol form while in solution. This finding is further corroborated by X-ray crystallography, which shows the compound solely in its enol form within its crystal structure. []
Q2: How is the enol form of Diethyl 2-cyano-3-oxosuccinate organized in its solid state?
A2: X-ray crystallography studies demonstrate that the enol form of Diethyl 2-cyano-3-oxosuccinate arranges itself into dimer stacks held together by hydrogen bonds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


